Fasitibant, also known as fasitibant chloride or MEN16132, is a non-peptide antagonist of the bradykinin B2 receptor. It is primarily explored for its anti-inflammatory properties and potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis. The compound has garnered attention due to its ability to inhibit the actions of bradykinin, a peptide that plays a significant role in inflammatory responses.
Fasitibant is classified as a sulfonamide-containing compound and is recognized for its specific targeting of the bradykinin B2 receptor, which is implicated in various inflammatory pathways. Its chemical structure allows it to effectively block the receptor's activation by bradykinin, thereby modulating inflammatory processes. The compound has been studied extensively in preclinical models to assess its pharmacological efficacy and safety profiles .
The synthesis of fasitibant involves several key steps that include the formation of its core structure through chemical reactions. The process typically begins with the preparation of intermediate compounds that are subsequently transformed into fasitibant through various reaction conditions.
Fasitibant features a complex molecular structure characterized by a sulfonamide group linked to an aromatic ring system. Its molecular formula is C₁₈H₁₈Cl₂N₃O₄S, with a molecular weight of approximately 426.33 g/mol. The compound's three-dimensional conformation allows it to fit into the binding pocket of the bradykinin B2 receptor effectively.
Fasitibant undergoes specific chemical reactions that contribute to its bioactivity:
Fasitibant exerts its pharmacological effects primarily through antagonism of the bradykinin B2 receptor:
Fasitibant possesses several notable physical and chemical properties:
Fasitibant is primarily investigated for its potential applications in treating inflammatory diseases:
Bradykinin (BK), a potent vasoactive nonapeptide generated from kininogen precursors via kallikrein-mediated cleavage, exerts its primary proinflammatory effects through the constitutively expressed B2 receptor (B2R). This Gq-protein-coupled receptor (GPCR) activation triggers multiple signaling cascades: immediate calcium mobilization, nitric oxide (NO) release, prostaglandin synthesis via cyclooxygenase-2 (COX-2) induction, and vascular endothelial growth factor (VEGF) upregulation [2] [4]. Crucially, B2R stimulation activates the transcription factor NF-κB, initiating a feed-forward loop that amplifies inflammation through sustained production of cytokines (IL-1β, IL-6), chemokines (GRO/CINC-1), and adhesion molecules [4] [6]. In arthropathies (e.g., osteoarthritis, rheumatoid arthritis), this pathway contributes to synovial hyperpermeability, plasma extravasation, neutrophil recruitment, cartilage degradation, and pain sensitization [1] [6]. Kinins are short-lived (<1 min half-life) due to rapid degradation by metallopeptidases (ACE, APN), but persistent tissue damage continuously activates the kallikrein-kinin system (KKS), sustaining B2R-driven pathology [2] [9].
Fasitibant chloride (MEN16132) emerged from efforts to overcome limitations of peptide-based B2R antagonists like icatibant. While icatibant demonstrated proof-of-concept for B2R blockade, its peptidic nature (a modified BK sequence) conferred short plasma half-life, lack of oral bioavailability, and potential immunogenicity [7] [9]. Fasitibant was rationally designed as a synthetic, nonpeptide sulfonamide-containing molecule (chemical name: (S)-N-(1-(3-chloro-5-fluoro-2-((2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-yloxy)methyl)phenyl)ethyl)-2-(difluoromethoxy)acetamide chloride hydrochloride) [3] [5] [8]. Its development aimed to achieve:
Table 1: Key Chemical and Pharmacological Attributes of Fasitibant Chloride
Property | Value/Description | Source/Assay |
---|---|---|
Chemical Formula | C₃₆H₅₀Cl₄N₆O₆S (Hydrochloride salt) | [5] [8] |
Molecular Weight | 836.70 g/mol (Hydrochloride salt) | [8] |
CAS Number (HCl salt) | 869880-33-1 | [8] |
Mechanism of Action | Competitive, reversible B2 receptor antagonist | [1] [4] |
Human B2R Kb (Ca²⁺) | 0.24 nM | Recombinant CHO cells [7] |
Human Umbilical Vein pA₂ | 9.67 (0.21 nM) | Functional antagonism [7] |
Primary Indication (Res) | Osteoarthritis, Rheumatoid Arthritis (Anti-inflammatory) | [1] [10] |
Fasitibant occupies a distinct niche in the evolution of B2R antagonists:
Table 2: Comparative Profile of Select Bradykinin B2 Receptor Antagonists
Antagonist | Class | Key Features | Human B2R Potency (Kb or pA₂) | Status/Notes |
---|---|---|---|---|
Icatibant (Hoe 140) | Peptide (Modified BK) | First potent, metabolically stabilized antagonist; Short half-life; Subcutaneous admin. | pA₂ ~8.06 (8.71 nM) [7] | Marketed (HAE) |
Fasitibant (MEN16132) | Nonpeptide (Sulfonamide) | High affinity/selectivity; Long duration; Suited for local delivery | Kb 0.24 nM; pA₂ 9.67 [7] | Discontinued (OA clinical trials) |
Anatibant (LF16-0687) | Nonpeptide | Orally active; Systemically available | pA₂ ~8.8 [7] | Discontinued (Traumatic Brain Injury trials) |
Compound 3 (PHA Precursor) | Nonpeptide | Very high potency; Excellent oral bioavailability predicted | Kb 0.24 nM [7] | Preclinical; Led to PHA-022121 (Phase I) |
FK 3657 | Nonpeptide | Orally active; Anti-hypertensive/anti-inflammatory effects in models | Moderate Potency | Discontinued (Limited clinical data) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: